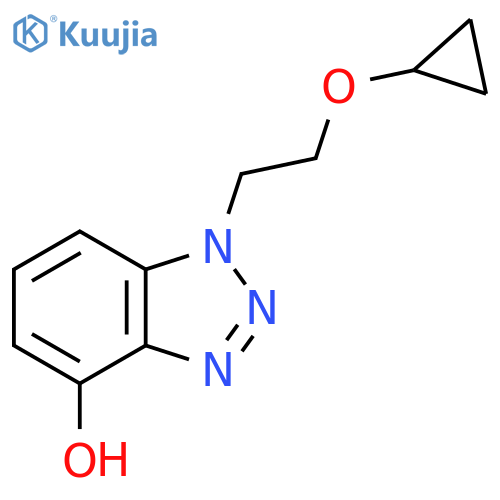Cas no 2287344-08-3 (1-(2-cyclopropoxyethyl)-1H-1,2,3-benzotriazol-4-ol)
1-(2-シクロプロポキシエチル)-1H-1,2,3-ベンゾトリアゾール-4-オールは、ベンゾトリアゾール誘導体に分類される有機化合物です。この化合物は、シクロプロポキシエチル基が結合した特異な構造を持ち、高い安定性と反応性を併せ持つことが特徴です。特に、紫外線吸収能や抗酸化特性に優れており、材料科学分野での応用が期待されます。また、分子内に存在するヒドロキシル基とトリアゾール環の組み合わせにより、金属イオンとのキレート形成能も示します。そのため、高分子材料の安定剤や機能性添加剤としての利用可能性が研究されています。合成経路の最適化により、高収率での製造が可能です。

2287344-08-3 structure
商品名:1-(2-cyclopropoxyethyl)-1H-1,2,3-benzotriazol-4-ol
1-(2-cyclopropoxyethyl)-1H-1,2,3-benzotriazol-4-ol 化学的及び物理的性質
名前と識別子
-
- 1-(2-cyclopropoxyethyl)-1H-1,2,3-benzotriazol-4-ol
- EN300-6750442
- 2287344-08-3
-
- インチ: 1S/C11H13N3O2/c15-10-3-1-2-9-11(10)12-13-14(9)6-7-16-8-4-5-8/h1-3,8,15H,4-7H2
- InChIKey: KYACEKKQHNMJNT-UHFFFAOYSA-N
- ほほえんだ: O(CCN1C2C=CC=C(C=2N=N1)O)C1CC1
計算された属性
- せいみつぶんしりょう: 219.100776666g/mol
- どういたいしつりょう: 219.100776666g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 247
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 60.2Ų
- 疎水性パラメータ計算基準値(XlogP): 1.1
1-(2-cyclopropoxyethyl)-1H-1,2,3-benzotriazol-4-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6750442-1.0g |
1-(2-cyclopropoxyethyl)-1H-1,2,3-benzotriazol-4-ol |
2287344-08-3 | 95.0% | 1.0g |
$1629.0 | 2025-03-13 | |
| Enamine | EN300-6750442-10.0g |
1-(2-cyclopropoxyethyl)-1H-1,2,3-benzotriazol-4-ol |
2287344-08-3 | 95.0% | 10.0g |
$7004.0 | 2025-03-13 | |
| Enamine | EN300-6750442-0.5g |
1-(2-cyclopropoxyethyl)-1H-1,2,3-benzotriazol-4-ol |
2287344-08-3 | 95.0% | 0.5g |
$1563.0 | 2025-03-13 | |
| Enamine | EN300-6750442-0.25g |
1-(2-cyclopropoxyethyl)-1H-1,2,3-benzotriazol-4-ol |
2287344-08-3 | 95.0% | 0.25g |
$1498.0 | 2025-03-13 | |
| Enamine | EN300-6750442-0.1g |
1-(2-cyclopropoxyethyl)-1H-1,2,3-benzotriazol-4-ol |
2287344-08-3 | 95.0% | 0.1g |
$1433.0 | 2025-03-13 | |
| Enamine | EN300-6750442-2.5g |
1-(2-cyclopropoxyethyl)-1H-1,2,3-benzotriazol-4-ol |
2287344-08-3 | 95.0% | 2.5g |
$3191.0 | 2025-03-13 | |
| Enamine | EN300-6750442-0.05g |
1-(2-cyclopropoxyethyl)-1H-1,2,3-benzotriazol-4-ol |
2287344-08-3 | 95.0% | 0.05g |
$1368.0 | 2025-03-13 | |
| Enamine | EN300-6750442-5.0g |
1-(2-cyclopropoxyethyl)-1H-1,2,3-benzotriazol-4-ol |
2287344-08-3 | 95.0% | 5.0g |
$4722.0 | 2025-03-13 |
1-(2-cyclopropoxyethyl)-1H-1,2,3-benzotriazol-4-ol 関連文献
-
Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572
-
Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562
-
Yuan Wang,Yucun Liu,Longyi Jin,Bingzhu Yin Soft Matter, 2016,12, 6373-6384
-
Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757
-
Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972
2287344-08-3 (1-(2-cyclopropoxyethyl)-1H-1,2,3-benzotriazol-4-ol) 関連製品
- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)
- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)
- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)
- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)
- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)
- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)
- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)
- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)
- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)
- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)
推奨される供給者
Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量